molecular formula C8H11NS B175419 Cyclopropyl-thiophen-2-ylmethyl-amine CAS No. 14471-18-2

Cyclopropyl-thiophen-2-ylmethyl-amine

Cat. No. B175419
CAS RN: 14471-18-2
M. Wt: 153.25 g/mol
InChI Key: CZJPDZTVBQYPHD-UHFFFAOYSA-N
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Description

Cyclopropyl-thiophen-2-ylmethyl-amine is a chemical compound with the molecular formula C8H11NS . It has a molecular weight of 153.25 .


Synthesis Analysis

The synthesis of thiophene derivatives, which includes Cyclopropyl-thiophen-2-ylmethyl-amine, often involves heterocyclization of various substrates . The Gewald reaction, a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, is a typical method used to make aminothiophene derivatives .


Molecular Structure Analysis

The InChI code for Cyclopropyl-thiophen-2-ylmethyl-amine is 1S/C8H11NS/c1-2-8(10-5-1)6-9-7-3-4-7/h1-2,5,7,9H,3-4,6H2 . This code provides a unique identifier for the compound and can be used to generate its structural formula.


Chemical Reactions Analysis

While specific chemical reactions involving Cyclopropyl-thiophen-2-ylmethyl-amine are not mentioned in the search results, thiophene derivatives are known to be involved in a variety of chemical reactions. For instance, they play a vital role in the advancement of organic semiconductors .


Physical And Chemical Properties Analysis

Cyclopropyl-thiophen-2-ylmethyl-amine has a boiling point of 78-90/4 Torr and a melting point of 78-80 .

Scientific Research Applications

For instance, thiophene-mediated molecules play a significant role in the development of organic semiconductors, organic field-effect transistors (OFETs), and in the fabrication of organic light-emitting diodes (OLEDs) . They also exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .

  • Industrial Chemistry and Material Science

    • Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors .
    • They play a significant role in the advancement of organic semiconductors .
    • They are used in the fabrication of organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs) .
  • Medicinal Chemistry

    • Thiophene-mediated molecules exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
    • For example, suprofen has a 2-substituted thiophene framework and is known as a nonsteroidal anti-inflammatory drug .
    • Articaine, a 2,3,4-trisubstituent thiophene, is used as a voltage-gated sodium channel blocker and dental anesthetic in Europe .
  • Conjugated Polymers

    • Thiophene-based conjugated polymers hold an irreplaceable position among the continuously growing plethora of conjugated polymers due to their exceptional optical and conductive properties .
    • These properties have made them a center of attention for the past few decades and many researchers have contributed tremendously by designing novel strategies to reach more efficient materials for electronic applications .

For instance, thiophene-mediated molecules play a significant role in the development of organic semiconductors, organic field-effect transistors (OFETs), and in the fabrication of organic light-emitting diodes (OLEDs) . They also exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .

Safety And Hazards

The safety information available indicates that Cyclopropyl-thiophen-2-ylmethyl-amine is an irritant . More detailed safety and hazard information would typically be available in the compound’s Material Safety Data Sheet (MSDS) .

Future Directions

Thiophene-based analogs, such as Cyclopropyl-thiophen-2-ylmethyl-amine, have attracted interest due to their potential as biologically active compounds . They are essential in industrial chemistry and material science, and they exhibit many pharmacological properties . Therefore, the future directions for this compound could involve further exploration of its potential applications in these areas.

properties

IUPAC Name

N-(thiophen-2-ylmethyl)cyclopropanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NS/c1-2-8(10-5-1)6-9-7-3-4-7/h1-2,5,7,9H,3-4,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZJPDZTVBQYPHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NCC2=CC=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70390001
Record name Cyclopropyl-thiophen-2-ylmethyl-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70390001
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cyclopropyl-thiophen-2-ylmethyl-amine

CAS RN

14471-18-2
Record name Cyclopropyl-thiophen-2-ylmethyl-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70390001
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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